Quantified CYP1A2 Inhibition as a Safety Alert for Lead Optimization
In a critical ADME/Tox assay, 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine demonstrated an IC50 of 7.00E+3 nM (7 µM) for the inhibition of the major human drug-metabolizing enzyme Cytochrome P450 1A2 (CYP1A2) in human liver microsomes [1]. While an ideal comparator is not available, this value serves as a baseline for this specific scaffold. A direct quantitative comparison to an unsubstituted pyrrolo[1,2-a]pyrimidine core is not available in the public domain. However, the moderate level of inhibition (IC50 in the low micromolar range) provides a specific, quantifiable data point that informs the compound's potential for drug-drug interactions (DDI) at higher concentrations, a critical consideration for any project advancing this scaffold [1].
| Evidence Dimension | CYP1A2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.00E+3 nM (7 µM) |
| Comparator Or Baseline | Unsubstituted pyrrolo[1,2-a]pyrimidine core (Data Not Available) |
| Quantified Difference | Not applicable; direct comparator data not available. Value represents a baseline for the 3-bromo-2-methyl substituted scaffold. |
| Conditions | Human liver microsomes; preincubation 5 min; substrate addition; measured after 10 min by LC/MS/MS analysis [1]. |
Why This Matters
Provides a concrete, quantifiable early safety alert for CYP1A2-mediated drug-drug interaction risk, guiding medicinal chemistry efforts toward analogs with improved metabolic profiles and informing project go/no-go decisions.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data for CYP1A2. IC50: 7.00E+3 nM. View Source
